Acrylic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enoyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOQCYCJMAIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-00-2 | |
| Record name | 2-Propenoic acid, anhydride, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70942685 | |
| Record name | Prop-2-enoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-76-5, 61932-59-0 | |
| Record name | Acrylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acryloxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061932590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prop-2-enoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acrylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRYLIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BYS5VWG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Kinetics for Acrylic Anhydride
Established Synthetic Routes to Acrylic Anhydride (B1165640)
This method involves the transanhydridization reaction between acrylic acid and acetic anhydride, with acetic acid being eliminated as a byproduct. The reaction can be represented as:
2 CH2=CHCOOH + (CH3CO)2O → (CH2=CHCO)2O + 2 CH3COOH
This route is widely explored and optimized for industrial production.
Achieving high yields of acrylic anhydride via this route necessitates precise control over the molar ratios of reactants and the temperature profile. Various studies have investigated these parameters to optimize the reaction.
Molar Ratios: The molar ratio of acrylic acid to acetic anhydride is a critical factor. Ratios ranging from 0.5 to 5 have been reported, with a preferred range often cited between 1.8 and 2.2 google.comgoogle.comjustia.com. Some protocols suggest an initial molar ratio (R0) of acrylic acid to acetic anhydride between 2.5 and 11, with a preference for 9 to 11, to ensure efficient conversion justia.com. For instance, a mole ratio of 1.5 between acrylic acid and acetic anhydride has been employed in specific procedures prepchem.com.
Temperature Profiles: The reaction temperature generally falls within the range of 50°C to 120°C, with optimal performance often observed between 85°C and 105°C google.comjustia.com. In some experimental setups, the reaction begins at 85°C and concludes at 95°C prepchem.com, while others maintain a constant temperature of 100°C chemicalbook.com. Maintaining precise temperature control is crucial to manage reaction rates and prevent premature polymerization.
Table 1: Optimization Parameters for Acrylic Acid + Acetic Anhydride Synthesis
| Parameter | Range/Value | References |
| Molar Ratio (AA:Ac2O) | 0.5–5 (preferred 1.8–2.2) | google.comgoogle.comjustia.com |
| Initial Molar Ratio (R0) | 2.5–11 (preferred 9–11) | justia.com |
| Reaction Temperature | 50–120°C (preferred 85–105°C) | google.comjustia.com |
| Specific Example Temperature | 85–95°C; 100°C | prepchem.comchemicalbook.com |
| Polymerization Inhibitors | Copper sulphate (500 ppm), Phenothiazine (B1677639) (500 ppm); MEHQ; PTZ; Hydroquinone (B1673460) methyl ether | prepchem.comrsc.orgresearchgate.net |
| Acetic Acid Removal | Distillation under reduced pressure (e.g., 20 mm Hg) | google.comgoogle.comjustia.com |
Acrylic monomers, including acrylic acid and this compound, are prone to spontaneous polymerization, especially at elevated temperatures. To mitigate this, polymerization inhibitors are essential components in the synthesis and handling of this compound. Common inhibitors include phenothiazine (PTZ), monomethyl ether hydroquinone (MEHQ), and hydroquinone methyl ether prepchem.comrsc.orgresearchgate.net. The presence of dissolved oxygen can also enhance the inhibitory effects of these compounds researchgate.net. In practice, a "double-stabilization" approach, involving the addition of inhibitors to both the reaction mixture and the distillation column, is often preferred to ensure comprehensive protection against polymerization throughout the process google.comgoogle.comjustia.com. Specific concentrations, such as 500 ppm of copper sulphate and 500 ppm of phenothiazine, have been employed prepchem.com.
The efficient removal of the acetic acid byproduct is crucial for driving the equilibrium towards this compound formation and for obtaining a pure product. This is typically achieved through distillation, often conducted under reduced pressure to lower the boiling point and minimize thermal stress on the product.
The acetic acid formed during the reaction is generally removed gradually as it is generated, often by distillation google.comjustia.com. Distillation under reduced pressure, such as at 20 mm Hg, is employed to remove excess acetic acid, unreacted acrylic acid, and any mixed anhydrides formed google.comgoogle.comjustia.com. The head fraction from this distillation typically contains over 99% acetic acid google.comgoogle.com. In some protocols, acetic acid is drawn off at 100 mmHg prepchem.com. After the initial removal of volatile byproducts, the crude this compound is then further purified by distillation. For instance, this compound can be distilled at 76°C under 20 mmHg, yielding a product with approximately 75% yield prepchem.com. Distillation columns with high separation efficiency, such as those with over 10 theoretical plates, are beneficial for this process google.comjustia.com.
An alternative route to this compound involves the reaction of acryloyl chloride with acrylic acid. This method typically requires a base to scavenge the hydrochloric acid byproduct.
CH2=CHCOCl + CH2=CHCOOH + Base → (CH2=CHCO)2O + Base·HCl
This method offers a distinct approach, often utilizing specific solvent systems and catalytic agents.
The reaction between acryloyl chloride and acrylic acid is commonly performed in the presence of a tertiary amine base, such as triethylamine (B128534) (Et3N), which acts as both a catalyst and an acid scavenger chemical-product.com. Various inert organic solvents are employed, including tetrahydrofuran (B95107) (THF), methylene (B1212753) chloride, diethyl ether, and dichloromethane (B109758) (DCM) chemicalbook.comrsc.orglookchem.com.
A typical procedure involves adding acryloyl chloride dropwise to a cooled solution of acrylic acid and triethylamine in THF. The reaction is often carried out at temperatures ranging from ice-cooling to around 30°C or slightly higher, with stirring for several hours chemicalbook.comlookchem.com. For example, acryloyl chloride (30 mmol) was added to a solution of acrylic acid (30 mmol) and triethylamine (30 mmol) in THF (50 mL) at ice-bath temperature, followed by stirring at room temperature for 16 hours, yielding this compound in 80% . Another method using benzenesulfonyl chloride as a precursor to generate HCl in situ with triethylamine in methylene chloride achieved a 91% yield chemicalbook.comlookchem.com. Triethylamine is a versatile base widely used in organic synthesis for its catalytic properties and ability to neutralize acidic byproducts rsc.orgchemical-product.com.
Table 2: Synthesis of this compound from Acryloyl Chloride and Acrylic Acid
| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield | References |
| Acrylic Acid, Acryloyl Chloride | Triethylamine | THF | 0 (ice-cooled) to RT | 16 h | 80% | |
| Acrylic Acid, Benzenesulfonyl Chloride | Triethylamine | Methylene Chloride | 5 to ≤30 | 2h add + 1h stir | 91% | chemicalbook.comlookchem.com |
| Monoterpene Alcohols, Acryloyl Chloride | Triethylamine (Et3N) | Diethyl ether / DCM | Varies | 6 h | 89% | rsc.org |
Compound List
this compound
Acrylic acid
Acetic anhydride
Acryloyl chloride
Triethylamine
Tetrahydrofuran (THF)
Methylene chloride
Benzenesulfonyl chloride
Copper sulphate
Phenothiazine
Monomethyl ether hydroquinone (MEHQ)
Hydroquinone methyl ether
Dichloromethane (DCM)
Diethyl ether
Synthesis from Acryloyl Chloride and Acrylic Acid
Reaction Conditions and Product Isolation
Several established methods exist for the synthesis of this compound, employing different reagent combinations and operational parameters.
One common approach involves the reaction of acryloyl chloride with acrylic acid in the presence of a base, such as triethylamine, typically in an inert solvent like tetrahydrofuran (THF) . The reaction is initiated under ice-cooled conditions and then stirred at room temperature for an extended period, often around 16 hours. Following the reaction, the precipitated amine hydrochloride salt is removed by filtration. The solvent is then evaporated, and the crude product is purified through washing with aqueous sodium bicarbonate and brine, drying over anhydrous sodium sulfate (B86663), and subsequent solvent removal. This method can yield this compound in the range of 70-80% .
Another widely utilized method employs the reaction between acrylic acid and acetic anhydride prepchem.com. This process often involves heating the mixture, typically between 85°C and 95°C, for several hours (e.g., 5 hours), with the co-produced acetic acid being continuously removed under vacuum. Polymerization inhibitors, such as copper sulfate and phenothiazine, are often added to prevent unwanted side reactions. Purification is achieved through distillation under reduced pressure, with different fractions collected at specific temperature and pressure ranges, leading to yields around 75% prepchem.com.
A variation involves using benzenesulfonyl chloride and triethylamine with acrylic acid in methylene chloride chemicalbook.comchemicalbook.com. This synthesis is conducted under controlled low-temperature conditions (e.g., cooling to 5°C, followed by addition of triethylamine over 2 hours while maintaining the temperature below 30°C), and then stirred for an additional hour. Post-reaction workup includes washing with water and distillation, achieving yields as high as 91% with high purity chemicalbook.comchemicalbook.com.
Analogous methods are employed for meththis compound, often reacting methacrylic acid with acetic anhydride at elevated temperatures (e.g., 343.15–363.15 K) acs.orgacs.orgresearchgate.net.
A generalized process for preparing (meth)acrylic anhydrides involves reacting a (meth)acrylic acid with a fatty acid anhydride, followed by neutralization and washing with an alkaline solution to achieve high purity google.com.
Alternative or Novel Synthetic Pathways
Beyond traditional methods, research continues to explore more efficient and sustainable routes to this compound and related compounds.
A significant area of development involves the synthesis of acrylic acid and related monomers from renewable resources, aligning with green chemistry principles d-nb.infonih.govresearchgate.netnih.gov. While many of these focus on acrylic acid, the underlying strategies can inform anhydride synthesis. Routes starting from biomass-derived furfural (B47365), utilizing processes like photooxygenation, aerobic oxidation, and ethenolysis, exemplify the use of renewable feedstocks and environmentally benign transformations d-nb.infonih.govresearchgate.netnih.gov. These biobased pathways are noted for their high atom efficiency and minimal waste generation d-nb.infonih.govresearchgate.netnih.gov.
The development of glycerol (B35011) and maleic anhydride-based acrylic polyesters from renewable sources for applications like 3D printing also highlights the integration of biobased materials and sustainable synthesis acs.orgacs.orgfigshare.com. Novel synthesis routes for methacrylated-anhydride-based oligomers have also been developed, achieving high yields and offering potential for greener material production uvebtech.com.
The efficiency of different synthetic routes for this compound can be compared based on reported yields and atom economy. The biobased route from furfural to acrylic acid, for instance, achieves an 81% yield over four steps and is characterized by high atom efficiency d-nb.infonih.govresearchgate.netnih.gov. Traditional methods, such as the acryloyl chloride route, report yields in the 70-80% range , while the acrylic acid/acetic anhydride method yields approximately 75% prepchem.com. The benzenesulfonyl chloride method can achieve higher yields, up to 91% chemicalbook.comchemicalbook.com.
Atom economy, a key metric in green chemistry, quantifies the proportion of reactant atoms incorporated into the desired product rsc.org. While specific atom economy calculations for this compound synthesis are not extensively detailed in the provided literature, the emphasis on biobased routes suggests a focus on maximizing this parameter d-nb.infonih.govresearchgate.netnih.gov.
Table 1: Representative Synthesis Methods and Yields for this compound
| Method/Reactants | Key Conditions | Yield (%) | Reference |
| Acryloyl chloride + Acrylic acid + Triethylamine | THF, ice-cooled then room temp, 16h | 70-80 | |
| Acrylic acid + Acetic anhydride | 85-95°C, 5h, vacuum for acetic acid removal, inhibitors | 75 | prepchem.com |
| Acrylic acid + Benzenesulfonyl chloride + Triethylamine | Methylene chloride, 5°C to <30°C, 2h addition, 1h stir | 91 | chemicalbook.comchemicalbook.com |
| Methacrylic acid + Acetic anhydride | 343.15-363.15 K (analogous to this compound) | 86.99 | acs.orgresearchgate.net |
| (Meth)acrylic acid + Fatty acid anhydride | Neutralization and washing with aqueous alkaline solution | Varies | google.com |
| Biobased route (furfural -> maleic anhydride -> acrylic acid) | Photooxygenation, aerobic oxidation, ethenolysis (for acrylic acid) | 81 (4 steps for acrylic acid) | d-nb.infonih.govresearchgate.netnih.gov |
Kinetic Studies of this compound Formation
Understanding the kinetics of this compound formation is crucial for optimizing reaction conditions and predicting product yields.
Kinetic studies have revealed that the synthesis of meththis compound from methacrylic acid and acetic anhydride can be described as a homogeneous reversible reaction of the second order acs.orgacs.orgresearchgate.net. Research has focused on deducing kinetic models and experimentally determining the reaction rate constants for this process researchgate.net. Similarly, for the cross-linking of poly(acrylic acid) xerogels, the kinetics of anhydride formation have been observed to follow a second-order mechanism nih.gov.
The activation energy associated with the formation or reactivity of anhydrides provides insight into the energy requirements for these transformations. The reactivity of this compound with trifluoromethanesulfonic acid has been reported to have an activation energy in the range of 41 to 45 kcal/mol biosynth.com. For the anhydride formation in poly(acrylic acid) xerogels, the activation energy was determined to be approximately 25 kcal/mol, consistent with a second-order mechanism nih.gov. In studies related to the polymerization of methacrylated compounds using meththis compound, a polymerization activation energy of 17.3 kJ/mol was noted for a specific resin mixture mdpi.com.
Table 2: Kinetic Parameters for Anhydride Formation
| Reaction System | Parameter | Value | Reference |
| This compound reactivity with trifluoromethanesulfonic acid | Activation Energy | 41-45 kcal/mol | biosynth.com |
| Anhydride formation in poly(acrylic acid) xerogels | Reaction Order | Second-order | nih.gov |
| Anhydride formation in poly(acrylic acid) xerogels | Activation Energy | ~25 kcal/mol | nih.gov |
| Meththis compound synthesis (from methacrylic acid + acetic anhydride) | Reaction Order | Second-order | acs.orgacs.orgresearchgate.net |
| Meththis compound synthesis (from methacrylic acid + acetic anhydride) | Rate Constants | Obtained experimentally | researchgate.net |
| Polymerization of methacrylated methyl lactate/rapeseed oil mixture | Activation Energy | 17.3 kJ/mol | mdpi.com |
Influence of Catalysts and Inhibitors on Reaction Rates
The rate of this compound synthesis is significantly influenced by the presence of catalysts and inhibitors. Catalysts are employed to accelerate the reaction, while inhibitors are essential to prevent unwanted polymerization of the highly reactive acrylic monomers and the anhydride product itself.
Catalysts: While specific catalysts for this compound synthesis are not extensively detailed in the provided search results for direct anhydride formation from acrylic acid, related esterification reactions of acrylic acid often utilize acidic catalysts like sulfuric acid, p-toluenesulfonic acid (p-TSA), or heterogeneous ion-exchange resins such as Amberlyst 15 and Amberlyst 131 researchgate.net. These catalysts facilitate the nucleophilic attack and dehydration steps involved in anhydride formation. For instance, in the synthesis of meththis compound from methacrylic acid and acetic anhydride, phosphoric acid has been noted as a catalyst googleapis.com.
Inhibitors: Polymerization inhibitors are critical for maintaining reaction rates and product stability. Common inhibitors used in processes involving acrylic acid and its derivatives include quinone-based compounds like hydroquinone, hydroquinone monomethyl ether (MEHQ), and phenothiazine (PTZ) researchgate.netgoogle.com. Other inhibitors mentioned include Sumilizer GM, Sumilizer TP-D, and Sumilizer WX-R, which are used in conjunction with benzenesulfonyl chloride in specific synthesis routes lookchem.com. These inhibitors are chosen for their activity against polymerization while remaining inert to the reactants and products google.com. The concentration and type of inhibitor are adjusted to prevent polymerization in the reactor and distillation columns, thereby ensuring smooth processing and higher yields google.comgoogle.comjustia.com. For example, in the reaction of acetic anhydride with acrylic acid, polymerization inhibitors are added to manage risks and prevent issues smolecule.com.
The choice of inhibitor can also be customized based on specific process requirements chemicalsoft.co.jp. The presence of dissolved oxygen can also enhance the inhibition effects of common inhibitors like MEHQ and PTZ researchgate.net.
Mechanistic Investigations of this compound Synthesis
Mechanistic studies aim to elucidate the step-by-step processes involved in forming this compound, providing insights into reaction pathways, intermediates, and transition states.
Proposed Reaction Mechanisms for Anhydride Formation
Several synthetic routes exist for this compound, each with its proposed mechanism. A common method involves the reaction of acrylic acid with acetic anhydride, where acetic acid is a byproduct googleapis.comjustia.comsmolecule.comchemcess.com. In this process, acetic anhydride acts as a dehydrating agent. The reaction can be generalized as:
2 CH2=CHCOOH + (CH3CO)2O → (CH2=CHCO)2O + 2 CH3COOH
Another route involves the reaction of acryloyl chloride with sodium acrylate (B77674) smolecule.com. The reaction of acetylene (B1199291) with acrylic acid catalyzed by nickel carbonyl has also been reported, yielding this compound smolecule.comkfupm.edu.sa.
In the context of general anhydride formation from carboxylic acids, a proposed mechanism involves the nucleophilic attack of a carboxylate anion on the carbonyl carbon of another activated carboxylic acid derivative (like an acid chloride or another anhydride), followed by the elimination of a leaving group libretexts.org. For example, in the synthesis of meththis compound using methacrylic acid and acetic anhydride, phosphoric acid can catalyze the reaction, with acetic acid being removed to drive the equilibrium googleapis.com.
A related mechanism, observed in the formation of anhydrides from carboxylic acids and ketenes, involves the addition of the carboxylic acid to the ketene, followed by rearrangement. While not directly a synthesis of this compound, it illustrates anhydride formation pathways smolecule.com.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry plays a vital role in understanding the detailed mechanisms and kinetics of chemical reactions, including anhydride formation. Density Functional Theory (DFT) is frequently employed to study reaction pathways, calculate activation energies, and identify transition states acs.orgworldscientific.com.
For example, computational studies have been used to investigate the formation of formic acid anhydride, examining various proposed mechanisms, including stepwise and concerted pathways, and calculating activation barriers for different reaction channels acs.org. These calculations help determine the most favorable routes under specific conditions.
Advanced Spectroscopic and Computational Characterization of Acrylic Anhydride
Electronic Structure Analysis
Photoelectron Spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons emitted from a sample upon irradiation with photons. For compounds structurally related to acrylic anhydride (B1165640), such as acetyl acrylic anhydride and its halogen-substituted derivatives (CX₃C(O)OC(O)CHCH₂, where X = H, F, or Cl), PES has been employed to elucidate their electronic configurations and ionization potentials acs.orgnih.gov. Studies have shown that the molecular ion peak for these anhydrides is unstable, as evidenced by its absence in photoionization mass spectrometry (PIMS) data acs.org. The interaction mechanisms between carbonyl groups and other functional entities within these molecules are often clarified through PES acs.org.
Table 1: Experimental First Vertical Ionization Potentials (eV)
| Compound | First Vertical Ionization Potential (eV) | Reference |
| Acetyl this compound (X=H) | 10.91 | acs.orgnih.gov |
| Trifluoroacetyl this compound (X=F) | 11.42 | acs.orgnih.gov |
| Trichloroacetyl this compound (X=Cl) | 11.07 | acs.orgnih.gov |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals that play a significant role in determining a molecule's chemical reactivity and electronic properties. Analysis of these orbitals, often in conjunction with computational methods like Density Functional Theory (DFT), is used to understand charge transfer phenomena within the molecule nih.govdergipark.org.trresearchgate.net. For related systems, such as acrylic acid, the HOMO-LUMO energy gap has been calculated to be approximately 5.545 eV using DFT/B3LYP at the STO-3G basis set dergipark.org.trresearchgate.net. In other molecular systems, HOMO-LUMO gap analysis has been reported to emphasize adequate charge transfer and has been correlated with molecular stability and reactivity researchgate.net. Such analyses are fundamental for predicting molecular behavior and designing materials with specific electronic characteristics nih.gov.
Table 2: HOMO-LUMO Energy Gaps (eV) for Related Compounds
| Compound/System | HOMO-LUMO Gap (eV) | Method/Basis Set (if specified) | Reference |
| Acrylic acid | 5.545 | DFT/B3LYP/STO-3G | dergipark.org.trresearchgate.net |
| Other organic molecules (general example) | 3.937 | DFT | researchgate.net |
| Bis[(E)-anthranyl-9-acrylic]anhydride (for charge transfer) | Not specified | HOMO-LUMO analysis | nih.gov |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry, particularly employing quantum mechanical methods, provides a theoretical framework to complement experimental observations and predict molecular properties.
Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method for determining the ground state properties of many-electron systems, particularly in chemistry and materials science nih.gov. DFT calculations are instrumental in obtaining optimized molecular geometries, which represent the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy stackexchange.com. These calculations are also used to determine a wide range of electronic properties, including energy levels, molecular orbital distributions, and charge densities nih.govresearchgate.net. Various DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., STO-3G, 6-311+G*) are employed to achieve accurate predictions dergipark.org.trresearchgate.netresearchgate.netrsc.orgdntb.gov.ua. DFT provides insights into chemical hardness, electrophilicity, and other descriptors that govern molecular reactivity and electronic behavior nih.govresearchgate.net.
Table 3: Common DFT Methods and Applications in Related Studies
| Method/Functional | Basis Set | Primary Applications | Related Compound/Context | Reference |
| DFT/B3LYP | STO-3G | Geometry optimization, electronic properties, HOMO-LUMO analysis, MEP analysis | Acrylic acid | dergipark.org.trresearchgate.net |
| DFT | 6-311+G* | Geometry optimization, electronic properties, NBO analysis, MEP analysis | Various organic molecules | researchgate.net |
| DFT | Møller–Plesset (MP2) | Geometry optimization, comparison with wave function methods | Citraconic and Itaconic anhydride | rsc.org |
| DFT | PBE0 | Nonlinear optical property prediction (hyperpolarizability) | Anhydride derivatives | dntb.gov.ua |
| DFT | Various | Geometry optimization, electronic, energetic, thermodynamic, and adsorption properties | Polymer-based drug delivery systems, various molecules | nih.gov |
Natural Bond Orbital (NBO) analysis is a computational method used to transform a given wave function into a localized form, providing a representation that aligns with the chemist's Lewis structure picture of bonds and lone pairs uni-muenchen.de. This analysis is valuable for understanding the nature of chemical bonding, including hyperconjugative interactions and charge delocalization, which contribute to molecular stability nih.govuni-muenchen.de. NBO analysis helps in elucidating intra- and intermolecular interactions and can provide insights into reaction mechanisms when combined with other computational techniques researchgate.netuni-muenchen.dersc.org. It is particularly useful for quantifying the extent of electronic delocalization and the contributions of Lewis and non-Lewis interactions to bonding rsc.org.
Table 4: Key Applications of Natural Bond Orbital (NBO) Analysis
| Application | Description | Reference |
| Hyperconjugation and Charge Delocalization | Analyzing stability arising from hyperconjugative interactions and charge delocalization within molecules. | nih.gov |
| Lewis Structure Interpretation | Transforming wave functions into localized orbitals that correspond to one-center (lone pairs) and two-center (bonds) elements. | uni-muenchen.de |
| Intra- and Intermolecular Bonding | Investigating bonding and interactions between bonds within and between molecules. | researchgate.netuni-muenchen.de |
| Anomeric Effect Studies | Quantifying hyperconjugative contributions to the anomeric effect and understanding energetic profiles of axial/equatorial preferences. | rsc.org |
| Understanding Reaction Mechanisms | Providing insightful details about reaction mechanisms when used in conjunction with other computational methods. | wikipedia.org |
Nonlinear Optical (NLO) properties describe how a material interacts with light of high intensity, leading to phenomena such as frequency doubling or optical switching. Computational methods, including DFT, are employed to predict and analyze these properties nih.govdntb.gov.ua. For certain this compound derivatives, such as bis[(E)-anthranyl-9-acrylic]anhydride, theoretical calculations have indicated significant first hyperpolarizability, suggesting potential for NLO applications nih.gov. Studies on related anhydride derivatives have shown that NLO properties can be influenced by molecular structure and electronic configuration, with hyper-Rayleigh scattering hyperpolarizability being correlated with optical band gaps dntb.gov.ua. Advanced computational techniques, including graph neural networks, are also being developed for the prediction of NLO properties like second harmonic generation (SHG) arxiv.org.
Table 5: Nonlinear Optical (NLO) Properties and Prediction Methods
| NLO Property Studied/Predicted | Method Used | Compound/Context | Key Finding | Reference |
| First Hyperpolarizability | DFT (PBE0 functional) | Bis[(E)-anthranyl-9-acrylic]anhydride | Calculated hyperpolarizability is significantly higher than urea, indicating potential for NLO applications. | nih.gov |
| Third-order NLO Properties | Degenerate Four-Wave Mixing (DFWM) | Methacrylic monomers and polymers with benzylidene moiety | Investigated in solutions, showing electronic contributions to third-order nonlinear susceptibility. | researchgate.net |
| Second Harmonic Generation (SHG) | Graph Neural Networks (e.g., ALIGNN) | Various materials for laser generation | Deep learning approaches show potential for accelerating the discovery of NLO materials. | arxiv.org |
| Nonlinear Optical Properties | DFT | Anhydride derivatives | Direct relationship found between hyper-Rayleigh scattering hyperpolarizability and optical band gap. | dntb.gov.ua |
Polymerization and Copolymerization of Acrylic Anhydride
Copolymerization Strategies
Radical Copolymerization with Various Monomers
Alpha-Beta Unsaturated Monocarboxylic Acids
The copolymerization of acrylic anhydride (B1165640) with alpha-beta unsaturated monocarboxylic acids has been explored, with acrylic acid and methacrylic acid being key examples. Research indicates that methacrylic acid generally exhibits greater reactivity than acrylic acid when copolymerized with various vinyl monomers umn.edu. While specific studies detailing the direct copolymerization of acrylic anhydride with a broad range of alpha-beta unsaturated monocarboxylic acids are not extensively detailed in the provided snippets, the general reactivity patterns of these monomers suggest potential for forming copolymers with diverse properties. For instance, crotonic acid, another alpha-beta unsaturated monocarboxylic acid, has been shown to copolymerize with acrylamide (B121943), with reactivity ratios indicating crotonic acid's reactivity relative to acrylamide pjsir.org.
Maleic Anhydride and Acrylic Acid Co-monomers
This compound's relationship with maleic anhydride and acrylic acid is notable, particularly in the context of their respective copolymers. While direct copolymerization data involving this compound with both maleic anhydride and acrylic acid simultaneously is limited in the provided search results, extensive research exists on the copolymerization of maleic anhydride and acrylic acid themselves. These copolymers, often referred to as MA-AA copolymers, are known for their properties as polyelectrolytes, exhibiting good thermal stability and dispersant capabilities krwater.comcymitquimica.comthfine.comirochemical.com. Acrylic acid has been observed to promote the polymerization of maleic anhydride, leading to copolymers with excellent scale inhibition performance and biodegradability zbaqchem.com. The synthesis of poly(acrylic acid-co-maleic anhydride) (PAAMa) has been achieved via free radical copolymerization, yielding a white solid with a specific viscosity mdpi.com. The reactivity of maleic anhydride units in such copolymers is considered higher than the resulting acidic units after ring-opening researchgate.net.
Styrene (B11656)
Copolymerization of styrene with maleic anhydride is well-documented, resulting in styrene-maleic anhydride (SMA) copolymers. These polymers are characterized by transparency, high heat resistance, dimensional stability, and the reactivity of their anhydride groups, which confers solubility in alkaline solutions chemicalbook.comcheminno.co.thwikipedia.orgbritannica.comchemicalbook.com. While direct copolymerization involving this compound and styrene is not explicitly detailed in the provided snippets, the established chemistry of SMA copolymers highlights the potential for anhydride-containing monomers to interact with styrenic systems.
Octadecyl Acrylate (B77674)
Information regarding the specific copolymerization of this compound with octadecyl acrylate is not directly available in the provided search results. However, octadecyl acrylate is an acrylate ester, and this compound, being an anhydride of acrylic acid, is expected to react with similar monomers. Research on other acrylate copolymers, such as those involving methacrylic acid esters and maleic anhydride, demonstrates the feasibility of forming terpolymers with diverse properties, including applications as lube oil pour point depressants tandfonline.com.
Acrylamide
The copolymerization of acrylamide with acrylic acid is a significant area of research, yielding water-soluble polymers with numerous industrial applications polysciences.comuwaterloo.caresearchgate.netmdpi.com. These copolymers combine the water-absorbing properties of acrylamide with the pH-responsive nature of acrylic acid. While direct copolymerization studies involving this compound and acrylamide are not detailed in the provided snippets, the established reactivity of both acrylamide and acrylic acid in polymerization suggests potential for this compound to participate in similar copolymerization reactions.
Vinyl Acetate (B1210297)
The copolymerization of vinyl acetate with maleic anhydride is known to produce copolymers that can be hard and brittle, often leading to gel formation during polymerization google.com. To mitigate these issues and improve properties, terpolymers incorporating vinyl acetate, maleic anhydride, and alkyl esters of acrylic or methacrylic acids have been developed google.comresearchgate.net. These terpolymers are prepared via mass polymerization using free radical catalysts. Research also indicates the copolymerization of vinyl acetate with crotonic acid, which has found use in various patent formulations acs.org.
2-Methyl-Acrylic Acid-2-Oxirane-Ethyl Ester
Specific research detailing the copolymerization of this compound with 2-Methyl-Acrylic Acid-2-Oxirane-Ethyl Ester (also known as glycidyl (B131873) methacrylate) is not explicitly found in the provided search results. However, glycidyl methacrylate (B99206) is a common monomer containing an epoxide group and an acrylate functionality, making it a potential candidate for copolymerization with other vinyl monomers. The reactivity of this compound suggests it could participate in such reactions, potentially leading to polymers with cross-linking capabilities or functionalized side chains.
Controlled Polymerization Techniques (e.g., RAFT Polymerization)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersities, and complex architectures nih.gov. This method has been applied to various acrylic monomers, including copolymers involving maleic anhydride and acrylic acid, which share structural similarities with this compound google.compatsnap.com. The controlled nature of RAFT polymerization enables precise control over polymer chain growth, leading to predictable molecular weights and narrow molecular weight distributions (dispersities, Đ) rsc.org.
Influence of RAFT Agents on Copolymerization Mechanism and Network Density
The concentration and type of RAFT agent significantly influence the copolymerization mechanism and the resulting network density of polymers. In studies involving the copolymerization of maleic anhydride with acrylic acid using RAFT, adjusting the molar ratio of the monomer to the chain transfer agent (CTA) has been shown to effectively control the molecular weight (Mw) and dispersity (Đ) of the resulting copolymers rsc.org. For instance, the synthesis of styrene-maleic anhydride copolymers via RAFT polymerization demonstrated that varying the monomer-to-CTA ratio leads to different molecular weights while maintaining narrow dispersities, typically below 1.20 rsc.org.
Qualitative observations from the copolymerization of polypropylene (B1209903) glycol maleinate with acrylic acid in the presence of a RAFT agent (2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668), CPDT) indicate that an increase in the RAFT agent concentration leads to a higher yield of soluble products and an increased swelling capacity of the resulting copolymers, correlating with a decrease in the degree of crosslinking mdpi.com. This suggests that higher RAFT agent concentrations can moderate the crosslinking process, influencing the final network density.
Table 1: RAFT Polymerization of Acrylic Acid-Maleic Anhydride Copolymers
| Embodiment | Maleic Anhydride (g) | RAFT Reagent (g) | Acrylic Acid (g) | Initiator (Type/Conc.) | Temp (°C) | Time (min) | Mw ( g/mol ) | Dispersity (Đ) |
| 1 | 13.3 | 8.6 | 133 | Sodium Persulfate (19% aq.) | 70 | 60 | 11,000 | 2.8 |
| 2 | 19.2 | 2.86 | 123.8 | Potassium Persulfate (33% aq.) | 80 | 180 | 11,000 | 1.9 |
| 3 | 13.3 | 5.85 | 133 | Ammonium (B1175870) Persulfate (22% aq.) | 70 | 120 | 23,000 | 2.3 |
Data adapted from patsnap.com. Specific RAFT reagent used was bis(carboxymethyl)trithiocarbonate.
Table 2: Influence of RAFT Agent Concentration on Copolymerization of Polypropylene Glycol Maleinate with Acrylic Acid
| RAFT Agent Concentration | Product Yield | Soluble Products | Swelling Capacity | Network Density |
| Lower | Lower | Lower | Lower | Higher |
| Higher | Higher | Higher | Higher | Lower |
Qualitative observations based on mdpi.com.
Polymerization-Induced Self-Assembly (PISA)
Polymerization-Induced Self-Assembly (PISA) is a powerful strategy that allows for the direct synthesis of well-defined nanostructures, such as spheres, worms, and vesicles, in a single step researchgate.netrsc.org. This technique typically employs controlled polymerization methods like RAFT, often in a dispersion or emulsion medium researchgate.netrsc.orgacs.org. PISA offers a facile route to block copolymers that spontaneously self-assemble into desired morphologies during polymerization, eliminating the need for post-polymerization processing rsc.org.
Research has demonstrated PISA for various acrylic-based systems. For instance, RAFT-mediated PISA has been utilized for boronic acid-substituted acrylamides, yielding spherical nanoparticles that can transition to higher-order morphologies rsc.org. Furthermore, all-acrylic diblock copolymers have been synthesized via RAFT dispersion polymerization in non-polar solvents, resulting in well-defined nano-objects like worm gels acs.org. These studies highlight the versatility of PISA in creating complex polymeric architectures from acrylic monomers.
Mechanistic Aspects of this compound Polymerization
The polymerization of this compound and related acrylic monomers can proceed through various mechanisms, often influenced by the initiator, reaction conditions, and the monomer's specific structure. Key mechanisms include insertion polymerization and Michael-type addition.
Proposed Polymerization Mechanisms (e.g., 2,1-insertion, Michael-type addition)
Insertion Polymerization: In certain catalytic systems, this compound can undergo insertion polymerization. For example, the second double bond of this compound can rapidly insert intramolecularly, leading to the formation of a cyclic repeat unit and a primary alkyl chain that is favorable for chain growth colab.ws. This process is regio- and stereoselective and results in significantly enhanced copolymer molecular weights compared to monofunctional acrylate monomers colab.ws. Such insertion mechanisms are often facilitated by specific metal catalysts.
Michael-type Addition: Michael-type addition is another significant mechanism observed in the polymerization of acrylic monomers, particularly those with hydroxyl or carboxyl functionalities. This reaction involves the conjugate addition of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor) wikipedia.org. For instance, the polymerization of 2-hydroxyethyl acrylate can occur via the Michael-type addition of hydroxyl groups to the carbon-carbon double bonds, catalyzed by basic or nucleophilic initiators researchgate.net. This pathway leads to polymers with ether-ester chain structures researchgate.net.
Furthermore, proton-transfer polymerization, often involving Michael-type addition, has been studied for acrylate monomers containing carboxyl groups, which can be synthesized using this compound ect-journal.kzect-journal.kz. In these systems, a zwitterionic mechanism is proposed where the initiator reacts with the monomer to form a phosphonium-carboxylate zwitterion. Propagation then proceeds via Michael-type addition between these zwitterions, followed by proton transfer, yielding the polymer ect-journal.kzect-journal.kz.
Role of Initiators in Polymerization
Initiators are essential for initiating the polymerization process, particularly in free-radical polymerization. For acrylic monomers, a variety of initiators can be employed. Peroxide initiators, such as benzoyl peroxide, and azo initiators are commonly used in free-radical polymerization google.com. For example, ammonium persulfate has been used as an initiator in the synthesis of acrylic acid-maleic anhydride copolymers researchgate.net.
Proton-Transfer Polymerization
Proton-transfer polymerization is a distinct polymerization mechanism that has been observed for certain acrylate monomers, particularly those bearing carboxyl or hydroxyl groups ect-journal.kzect-journal.kzacs.org. This process often involves a zwitterionic intermediate and can be initiated by nucleophilic species ect-journal.kzect-journal.kz. For example, the polymerization of an acrylate monomer synthesized from DL-malic acid and this compound, initiated by tributylphosphine, proceeds via a proposed zwitterionic mechanism involving Michael-type addition followed by proton transfer ect-journal.kzect-journal.kz. The carboxyl groups in such monomers can act as latent propagating species, leading to branched polymer structures ect-journal.kzect-journal.kz. Hydrogen-transfer polymerization of acrylic acid has also been reported, highlighting the diverse pathways available for acrylic monomer polymerization acs.org.
Compound List:
this compound
Maleic anhydride
Acrylic acid
Polypropylene glycol maleinate
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)
Styrene
Boronic acid
Acrylamides
2-hydroxyethyl acrylate
DL-malic acid
Tributylphosphine
Organoborane amine complexes
Ammonium persulfate
Benzoyl peroxide
Post-Polymerization Functionalization of Anhydride-Containing Polymers
Polymers containing anhydride functionalities offer versatile platforms for post-polymerization modification, enabling the introduction of diverse chemical groups and the tailoring of material properties. These modifications typically exploit the inherent reactivity of the anhydride linkage towards various nucleophiles. While the direct polymerization of this compound primarily yields polyesters with pendant mixed anhydride groups, the broader class of anhydride-containing polymers, often derived from monomers like maleic anhydride, are well-studied for their post-polymerization functionalization. This section focuses on the common chemical transformations applied to these polymers.
Aminolysis Reactions
Aminolysis involves the reaction of an anhydride group with a primary or secondary amine, resulting in the formation of an amide group and a carboxylic acid. This reaction is a highly efficient method for introducing amine-derived functionalities onto the polymer backbone.
Mechanism: The nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring leads to ring opening. This process liberates a carboxylic acid group and attaches an amide linkage to the polymer chain.
Research Findings: Studies have demonstrated that polymers containing anhydride groups, such as those derived from maleic anhydride copolymers, readily react with amines. For instance, the reaction of poly(styrene-co-maleic anhydride) with various amines can yield polymers with pendant amide functionalities osti.govresearchgate.net. The reaction conditions, including temperature and solvent, can influence the outcome, with higher temperatures potentially promoting the formation of imide groups through subsequent cyclization researchgate.netfsu.edu. The reactivity of amine-anhydride coupling is noted as being extremely fast, often complete in less than 30 seconds, and is generally not diffusion-controlled for terminal functional groups researchgate.net.
Data Table:
| Polymer Type (Example) | Nucleophile (Amine) | Reaction Conditions | Resulting Functional Group | Key Observation |
| Poly(styrene-co-maleic anhydride) | Primary amines (e.g., H2N-R) | Solvent, controlled temperature, reaction time | Pendant Amide | Ring opening to form amide and carboxylic acid; potential for imide formation at higher temperatures researchgate.netfsu.edu. |
| Polymers with pendant anhydrides | Aliphatic primary amines | Typically in polar solvents (e.g., DMF, DMSO) | Pendant Amide | High reactivity, quantitative conversion possible; introduction of diverse side chains via the amine researchgate.netresearchgate.net. |
| Polymers with pendant anhydrides | Aromatic primary amines | Similar to aliphatic amines, potentially higher temp | Pendant Amide | Fast reaction rates; functionalization can be controlled to introduce specific properties researchgate.net. |
| Poly(maleic anhydride) | 3-(dibutylamino)-1-propylamine | Room temperature, solvent (e.g., nBGE) | Pendant Amide | Forms polyamines with good water solubility and kinetic hydrate (B1144303) inhibitor performance nih.gov. |
Hydrolysis Reactions
Hydrolysis involves the reaction of anhydride groups with water, converting them into carboxylic acid groups. This process is fundamental to the degradation of polyanhydrides and can be used to introduce hydrophilic carboxylic acid functionalities into other polymer systems.
Mechanism: Water molecules attack the carbonyl carbons of the anhydride linkage, leading to its cleavage and the formation of two carboxylic acid groups.
Research Findings: Polyanhydrides, characterized by anhydride linkages in their backbone, are known for their hydrolytic instability, which drives their surface erosion and controlled degradation researchgate.net. This process can be influenced by the polymer's hydrophobicity and environmental conditions. For polymers with pendant anhydride groups, hydrolysis leads to the formation of pendant carboxylic acid groups, increasing the polymer's hydrophilicity and altering its solubility and charge characteristics fsu.edugoogle.com. The hydrolysis of ester groups in epoxy-anhydride networks is also a known degradation pathway ehu.es.
Data Table:
| Polymer Type (Example) | Reagent | Reaction Conditions | Resulting Functional Group | Key Observation |
| Polyanhydrides (backbone) | Water | Ambient or elevated temp. | Carboxylic Acid | Surface erosion and degradation; rate controlled by hydrophobicity and anhydride moiety researchgate.net. |
| Polymers with pendant anhydrides | Water | Aqueous media | Pendant Carboxylic Acid | Increased hydrophilicity, potential for charge buildup; can affect solubility and reactivity fsu.edugoogle.com. |
| Epoxy-Anhydride Networks | Water | Immersion in water | Carboxylic Acid | Hydrolytic degradation of ester linkages, leading to chain scission and potential network changes ehu.es. |
Alcoholysis/Esterification Reactions
Alcoholysis, or esterification, involves the reaction of anhydride groups with alcohols to form ester groups and carboxylic acids. This reaction allows for the introduction of ester functionalities, which can modify properties such as solubility, thermal stability, and chemical resistance.
Mechanism: An alcohol nucleophilically attacks a carbonyl carbon of the anhydride, leading to ring opening. This results in the formation of an ester linkage and a carboxylic acid.
Research Findings: Polymers containing anhydride groups can be functionalized with alcohols to produce half-esters. This process has been applied, for example, to maleic anhydride grafted polymers to improve their optical quality and adhesive properties google.comgoogle.com. The reaction is often catalyzed by acids or specific metal salts. Research indicates that the esterification of modified polystyrene containing carboxyl groups with various alcohols can be successfully achieved using heterogeneous catalysts researchgate.net. The choice of alcohol and catalyst can influence the yield and properties of the resulting ester-functionalized polymer.
Data Table:
| Polymer Type (Example) | Nucleophile (Alcohol) | Catalyst/Conditions | Resulting Functional Group | Key Observation |
| Maleic anhydride grafted polymers | Aliphatic alcohols | Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), metal salts (e.g., titanates) google.com | Half-ester | Conversion of anhydride to ester and carboxylic acid; improved optical quality and adhesion properties google.comgoogle.com. |
| Modified polystyrene with carboxyl groups | Various alcohols | Heterogeneous catalysts (e.g., Amberlyst-36) researchgate.net | Ester | Successful esterification achieved; yield optimized by reaction parameters researchgate.net. |
| Polymers with pendant mixed anhydrides (from this compound) | Alcohols (ROH) | Acidic catalyst (e.g., for ester formation with adamantan-1-ol) smolecule.com | Pendant Ester | Formation of ester and acrylic acid; modification of properties smolecule.com. |
Compound List:
this compound
Maleic anhydride
Poly(styrene-co-maleic anhydride)
Polyanhydrides
Polystyrene
Polymaleic anhydride
Acrylic acid
Succinic anhydride
Glycidyl methacrylate (GMA)
Cyclohexene oxide
Ethylene glycol
Propene oxide
Allyl glycidyl ether
Poly(ethylene glycol) (PEG)
Poly(ε-trifluoroacetyl-l-lysine) (PTFL)
Poly(lactic acid) (PLA)
Poly(lysine) (PLL)
Poly(aspartic acid) (PAsp)
Diethylenetriamine (DET)
4,5-dimethoxy-2-nitrobenzylchloroformate
NaOH
DCC
NHS
Dibutylamine
Dibutylamine oxide
3-(dibutylamino)-1-propylamine (DBAPA)
2-(dibutylamino)-ethanol (DBAE)
Hydrogen peroxide
N-vinyl caprolactam
N-vinyl pyrrolidone
H2N-R (General primary amine)
RNH2 (General primary amine)
ROH (General alcohol)
H2O (Water)
Adamantan-1-ol
Maleamic acid
Maleimide
Dicumyl peroxide (DCP)
Toluene
Mesitylene
Ethyl diazoacetate (EDA)
Acrylates (AC)
Carbon nanotube (CNT)
BODIPY
Isocyanates
Oxazolones
Epoxides
Azides
Alkynes
Thiols
Ketones
Aldehydes
Pentafluorophenyl
Thiol-yne
Acetals
Click chemistry reagents
Ammonia
Amine oxide
Carboxylic acid
Ester
Amide
Imide
Half-ester
Mixed anhydride
Reactivity and Derivatization of Acrylic Anhydride in Organic Synthesis
Nucleophilic Acyl Substitution Reactions
The primary mode of reaction for acrylic anhydride (B1165640) is nucleophilic acyl substitution. fiveable.me In this two-stage mechanism, a nucleophile first attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. vanderbilt.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate leaving group, resulting in the substitution of the leaving group with the attacking nucleophile. libretexts.orgwikipedia.org Acrylic anhydride reacts with a variety of nucleophiles, including alcohols, amines, and carboxylic acids. libretexts.orgnumberanalytics.com
This compound reacts with alcohols in a process known as alcoholysis to yield esters and a carboxylic acid byproduct. libretexts.orgchemistrystudent.com The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl groups of the anhydride. quimicaorganica.org While the reaction can proceed without a catalyst, it is often performed in the presence of a mild base, such as pyridine, to neutralize the carboxylic acid formed during the reaction. libretexts.org This method is effective for the esterification of primary, secondary, and even sterically hindered tertiary alcohols.
A notable example is the synthesis of specialty acrylate (B77674) monomers. For instance, this compound reacts with adamantan-1-ol in the presence of an acidic catalyst to produce acrylic acid adamantan-1-yl ester with a high yield. chemicalbook.com Similarly, meththis compound, a closely related compound, is known to react with hydroxyl groups to covalently attach methacryloyl moieties to molecules like chitosan. wikipedia.org
Table 1: Synthesis of Acrylic Acid Adamantan-1-yl Ester
| Reactants | Catalyst | Solvent | Yield | Reference |
| This compound, Adamantan-1-ol | Acidic catalyst | Cyclohexane (B81311) | 95% | chemicalbook.com |
The reaction of this compound with amines, known as aminolysis, produces amides. libretexts.orgpressbooks.pub It readily reacts with ammonia, primary (1°), and secondary (2°) amines. libretexts.org The reaction mechanism is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon. libretexts.org Typically, two molar equivalents of the amine are required; the first acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, forming a carboxylate salt. libretexts.orglibretexts.org Using only one equivalent would result in the protonation of the reactant amine by the acid byproduct, rendering it non-nucleophilic.
This reaction is a key method for synthesizing various acrylamides. For example, a patented process describes the synthesis of N-dialkylaminoalkyl(meth)acrylamides by reacting (meth)this compound with a suitable diamine. google.com
Table 2: General Reaction of this compound with Amines
| Reactants | Products | Stoichiometry | Reference |
| This compound, Primary/Secondary Amine | Acrylamide (B121943), Carboxylate Salt | 1 equivalent Anhydride, 2 equivalents Amine | libretexts.org |
While the reaction of an acid chloride with a carboxylate salt is a standard method for preparing both symmetrical and mixed anhydrides, anhydrides can also be formed through trans-anhydridization. pressbooks.pubgoogle.com This process involves the reaction of an anhydride with a different carboxylic acid. google.com For instance, the industrial preparation of this compound can be achieved by reacting acrylic acid with acetic anhydride. google.com In this equilibrium reaction, the more volatile acetic acid is removed by distillation to drive the reaction toward the formation of this compound. google.com
This principle is also applied in the synthesis of mixed anhydrides, where two different acyl groups are bound to the central oxygen atom. uomustansiriyah.edu.iq These mixed anhydrides are themselves reactive intermediates in organic synthesis. For example, mixed anhydrides of ibuprofen (B1674241) have been synthesized from the drug and acrylic polymers using acetic anhydride. nih.gov
Acylation Reactions
This compound serves as an effective acylating agent, capable of introducing an acryloyl group (CH₂=CH-C=O) onto a substrate. longdom.org
This compound can be used in Friedel-Crafts acylation to introduce an acryloyl group to an aromatic ring. ambeed.com The reaction proceeds by activating the anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates a highly electrophilic acylium ion. rsc.orgscience-revision.co.uk This electrophile is then attacked by the aromatic ring in an electrophilic aromatic substitution reaction to form an aryl ketone. science-revision.co.uk
A significant advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation is that the product (a ketone) contains an electron-withdrawing acyl group. rsc.org This group deactivates the aromatic ring, making it less reactive than the starting material and thus preventing further, undesired acylation reactions. rsc.orgnih.gov
Ring-Opening Reactions of Cyclic Anhydrides
Although this compound is an acyclic molecule, the ring-opening reactions of cyclic anhydrides represent a fundamentally important transformation in a related area of polymer chemistry. mdpi.com The ring-opening copolymerization (ROCOP) of cyclic anhydrides with cyclic ethers (epoxides) is a powerful, modern method for synthesizing a wide variety of polyesters. mdpi.comacs.orgresearchgate.net
This process is typically initiated by a catalyst system and involves the nucleophilic attack on one of the carbonyl carbons of the cyclic anhydride, leading to the opening of the ring. mdpi.comnih.gov The resulting carboxylate can then, for example, attack an epoxide, propagating a polymer chain. acs.org The reactivity and propensity of a cyclic anhydride to undergo ring-opening can be assessed by its activation energy. A theoretical study on the hydrolysis (ring-opening by water) of several cyclic anhydrides calculated the activation barriers for the reaction. nih.gov
Table 3: Calculated Activation Energies for Hydrolytic Ring-Opening of Various Cyclic Anhydrides
| Cyclic Anhydride | Activation Energy (Ea) (kcal/mol) | Reference |
| Maleic anhydride | +34.3 | nih.gov |
| 4-META anhydride | +36.9 | nih.gov |
| Tetrahydrophthalic anhydride | +40.6 | nih.gov |
| Norbornene anhydride | +43.1 | nih.gov |
| Itaconic anhydride | +45.9 | nih.gov |
| Succinic anhydride | +47.7 | nih.gov |
Reactions as Crosslinking Agents
The role of this compound as a crosslinking agent is multifaceted and depends on the specific reaction pathway. While the straightforward polymerization of its vinyl groups tends to produce non-crosslinked polymers with cyclic anhydride units, the anhydride functional group itself provides a reactive handle for various crosslinking strategies. lookchem.comchemicalbook.com These strategies typically involve either incorporating the anhydride into a polymer backbone for subsequent reaction or using it as a precursor to form other crosslinkable structures.
One primary mechanism involves the reaction of anhydride-containing polymers with multifunctional nucleophiles. For instance, copolymers synthesized using this compound or similar anhydride-bearing monomers (like maleic anhydride) can be effectively crosslinked by agents such as diols, diamines, or dihydrazides. researchgate.netrasayanjournal.co.in In these reactions, the nucleophilic groups attack the carbonyl carbons of the anhydride ring, leading to the formation of ester or amide linkages that bridge polymer chains. This approach is utilized to create stable, three-dimensional polymer networks for applications in coatings and adhesives. researchgate.netontosight.ai
Another significant crosslinking mechanism occurs in polymers containing carboxylic acid groups, which can be derived from the hydrolysis of anhydride moieties. When poly(acrylic acid) is heated to temperatures above 150 °C, neighboring carboxylic acid groups can undergo intermolecular dehydration. mdpi.com This process forms stable anhydride bridges between different polymer chains, resulting in a crosslinked network. mdpi.com This thermal crosslinking method is crucial for enhancing the thermal stability and mechanical properties of acrylic-based materials. mdpi.com
Furthermore, this compound can serve as a starting material in the synthesis of more complex reactive crosslinking agents. Patents have described processes where an anhydride is first reacted with an acrylate compound and subsequently with an epoxy monomer to produce a reactive acrylate crosslinking agent with low viscosity and high curing rates. google.com Specialized gel polymer electrolytes have also been developed based on a cross-linking network of poly(this compound-2-methyl-acrylic acid-2-oxirane-ethyl ester-methyl methacrylate), highlighting its utility as a component in advanced, in-situ polymerized systems. science.gov
A summary of crosslinking approaches involving anhydride functionality is presented below.
| Crosslinking Strategy | Reactants | Resulting Linkage | Key Features |
| Nucleophilic Crosslinking of Copolymers | Anhydride-containing polymer, Diamine/Dihydrazide/Diol | Amide / Imide / Ester | Crosslinks chains via reaction at the anhydride site. researchgate.net |
| Thermal Dehydration | Poly(acrylic acid) | Intermolecular Anhydride | Forms crosslinks by removing water at elevated temperatures. mdpi.com |
| Synthesis of Crosslinking Agents | This compound, Acrylate compounds, Epoxy monomers | Complex Acrylate Structure | Creates a new molecule designed specifically for crosslinking applications. google.com |
Specific Derivatizations and Their Chemical Implications
This compound serves as a reactive electrophile for the synthesis of dithiocarbamic acid derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism where a dithiocarbamate (B8719985) salt, typically generated in situ from a primary or secondary amine and carbon disulfide, attacks one of the carbonyl carbons of the anhydride. biosynth.comorganic-chemistry.org
In this process, the dithiocarbamate anion (R₂NCS₂⁻) acts as the nucleophile. The attack on the electrophilic carbonyl center of this compound leads to the cleavage of the anhydride bond. The acrylate moiety functions as a leaving group, resulting in the formation of a mixed thioanhydride, specifically an S-acyl dithiocarbamate. biosynth.com This reaction is thermodynamically favorable and provides a direct route to functionalized dithiocarbamates, which are valuable intermediates in organic synthesis and have applications in materials science. biosynth.comresearchgate.net The general reaction is analogous to the synthesis of other dithiocarbamate derivatives using different anhydrides, such as itaconic or maleic anhydride. researchgate.net
General Reaction Scheme:
Step 1 (Formation of Dithiocarbamate Salt): R₂NH (Amine) + CS₂ (Carbon Disulfide) + Base → R₂NCS₂⁻ (Dithiocarbamate Salt) + H-Base⁺
Step 2 (Nucleophilic Acyl Substitution): R₂NCS₂⁻ + (H₂C=CHCO)₂O (this compound) → R₂NC(S)S-C(O)CH=CH₂ (S-(acryloyl) dithiocarbamate) + H₂C=CHCOO⁻ (Acrylate)
This derivatization introduces a dithiocarbamate functional group, which can be further modified, while retaining a reactive acrylate moiety, allowing for subsequent polymerization or Michael addition reactions.
A significant and high-yield derivatization of this compound is its reaction with adamantan-1-ol to produce acrylic acid adamantan-1-yl ester, also known as 1-adamantyl acrylate. lookchem.comchemicalbook.com This ester is a key monomer in the production of specialty polymers used in photoresist technology and other advanced materials due to the high thermal stability and rigidity imparted by the bulky adamantane (B196018) group. acs.orgoup.com
The synthesis is an esterification reaction where the hydroxyl group of adamantan-1-ol nucleophilically attacks one of the carbonyl groups of this compound. The reaction is typically conducted under heating in an inert solvent, with cyclohexane being a common choice. lookchem.comchemicalbook.com An acidic catalyst is required to facilitate the reaction. lookchem.comchemicalbook.com This process is highly efficient, with reported yields reaching up to 95%. lookchem.comchemicalbook.com The by-product of the reaction is one equivalent of acrylic acid.
The detailed findings for this specific derivatization are summarized in the table below.
| Parameter | Details | Source(s) |
| Product | Acrylic acid adamantan-1-yl ester (1-Adamantyl acrylate) | lookchem.comchemicalbook.comchemicalbook.com |
| Reactants | This compound, Adamantan-1-ol | lookchem.comchemicalbook.com |
| Catalyst | Acidic Catalyst | lookchem.comchemicalbook.com |
| Solvent | Cyclohexane | lookchem.comchemicalbook.com |
| Reaction Conditions | Heating | lookchem.comchemicalbook.com |
| Reported Yield | 95% | lookchem.comchemicalbook.com |
| Chemical Implication | Forms a key monomer for thermally stable polymers used in photoresists. | acs.orgoup.com |
Applications in Advanced Materials Science and Engineering
Polymer Modification and Functionalization for Reactive Sites
Acrylic anhydride (B1165640) is instrumental in modifying existing polymers and functionalizing surfaces to introduce reactive sites polysciences.com. Its anhydride functionality allows for straightforward grafting onto materials containing hydroxyl and amine groups polysciences.com. This process creates new reactive sites on the polymer backbone or surface, enabling subsequent chemical modifications, crosslinking, or the attachment of other functional molecules. For instance, it can be used to functionalize polymers for advanced synthesis, providing a means to tailor polymer properties for specific applications polysciences.com. The chemical literature indicates its use in grafting onto hydroxyl-containing materials to improve performance polysciences.com.
Development of Specialized Monomers (Acrylate, Acrylamide)
A key application of acrylic anhydride is in the synthesis of specialized acrylate (B77674) and acrylamide (B121943) monomers chemicalbook.comlookchem.comsmolecule.com. By reacting this compound with various compounds, novel monomers with tailored properties can be created. These monomers are then polymerized to form advanced materials. For example, this compound is employed in the synthesis of polyacrylate monomers such as methyl methacrylate (B99206) and ethyl acrylate, which are subsequently polymerized to form polyacrylates used in coatings, adhesives, and textiles smolecule.com. It is also utilized in the preparation of acrylamide monomers, which can be polymerized to form polyacrylamides with controlled crosslinking smolecule.com. The ability to create diverse acrylic copolymers by reacting this compound with different monomers allows for the development of materials with enhanced mechanical strength, chemical resistance, or biocompatibility smolecule.com.
Role in Resins and Composites (e.g., Acrylic Resin, Thermosetting Resins)
This compound finds application in the formulation and modification of resins and composites chemicalbook.compolysciences.com. It is used in the preparation of acrylic resins chemicalbook.comlookchem.com. In the context of thermosetting resins and high-performance composites, this compound can contribute to strengthening these materials polysciences.com. Research into bio-based polymers also highlights the role of anhydrides, including meththis compound (structurally similar), in functionalizing triglyceride oils. These modifications, involving reactions with anhydrides, attach more cross-linkable groups to the fatty acid chains, increasing molecular weight and cross-link density, which ultimately improves the curing properties of the resulting resins and composites scirp.orgscirp.orgresearchgate.net.
Contribution to Polymer Electrolytes for High-Voltage Batteries
This compound plays a role in the development of advanced electrolyte materials for high-voltage lithium-ion batteries acs.org. A poly(this compound) and poly(methyl methacrylate)-based system demonstrates promise for electrolyte applications. The anhydride and acrylate groups within this system are reported to provide high voltage resistance and fast ionic conductivity, respectively acs.org. Specifically, a cross-linking gel polymer electrolyte based on poly(this compound-2-methyl-acrylic acid-2-oxirane-ethyl ester-methyl methacrylate) (PAMM) exhibits significant enhancements, including an electrochemical stability window exceeding 5 V vs Li⁺/Li, an ionic conductivity of 6.79 × 10⁻⁴ S cm⁻¹ at room temperature, high mechanical strength (27.5 MPa), good flame resistance, and excellent interface compatibility with Li metal acs.org.
Use in Coatings and Adhesives
The high reactivity of this compound makes it a useful component in the formulation of coatings and adhesives ontosight.aipolysciences.com. It is utilized to enhance adhesion, crosslinking, and durability in industrial coatings polysciences.com. Its anhydride functionality allows for easy grafting onto surfaces, improving the performance of adhesive and coating formulations polysciences.com.
Integration in Biomedical and Drug Delivery Systems (e.g., Surface Functionalization of Bioactive Materials)
In the biomedical field, this compound is employed for surface functionalization of bioactive materials, contributing to applications in drug delivery systems polysciences.com. Its ability to graft onto hydroxyl- and amine-containing materials can improve the performance of biomedical devices and carriers polysciences.com. This compound can also be used for the selective modification of biomolecules, such as proteins and carbohydrates, to introduce new functional groups, alter charge, or improve solubility smolecule.com. For example, it can attach small molecules like fluorescent tags to proteins, aiding in the study of protein interactions or localization smolecule.com.
Applications in Electronics and Microfabrication (e.g., Photoresist Materials)
This compound contributes to materials used in electronics and microfabrication, including photoresist materials and precision coatings polysciences.com. Its reactive nature makes it suitable for applications requiring precise chemical control in microscale manufacturing processes polysciences.com.
Environmental and Safety Considerations in Acrylic Anhydride Research
Laboratory Safety Protocols and Best Practices
Safe laboratory practices are the foundation for minimizing risks associated with acrylic anhydride (B1165640). Researchers must avoid contact with skin and eyes and prevent the formation of dust and aerosols. lookchem.comguidechem.com Handling should only occur in areas with appropriate exhaust ventilation. lookchem.comguidechem.com Good industrial hygiene practices, such as washing hands after handling and refraining from eating, drinking, or smoking in the work area, are essential. synquestlabs.com
The use of appropriate Personal Protective Equipment (PPE) is a critical line of defense against exposure to acrylic anhydride. The selection of PPE should be based on the concentration and amount of the substance being used at the specific workplace. lookchem.com
Key PPE requirements include:
Eye and Face Protection : Safety glasses with side-shields or chemical safety goggles that conform to government standards such as NIOSH (US) or EN 166 (EU) are mandatory. lookchem.comfishersci.com
Skin Protection : Impervious clothing and protective gloves must be worn. lookchem.com Gloves should be inspected before use and disposed of properly after handling the chemical. lookchem.comguidechem.com A proper glove removal technique is necessary to avoid skin contact with the outer surface of the glove. lookchem.comguidechem.com
Respiratory Protection : In situations where ventilation is inadequate or when handling large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. lookchem.comfishersci.com
Table 1: Personal Protective Equipment for this compound
| Body Part | Protection Type | Standard/Specification |
|---|---|---|
| Eyes/Face | Safety glasses with side-shields, Chemical safety goggles | Conforming to EN166 (EU) or NIOSH (US) lookchem.comfishersci.com |
| Hands | Chemically resistant gloves | Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374 lookchem.com |
| Body | Lab coat, Impervious clothing | Selected based on concentration and amount of substance lookchem.com |
Proper ventilation is crucial to minimize the risk of inhalation exposure to this compound vapors, mists, or gas. lookchem.comguidechem.com All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. lookchem.comsynquestlabs.com Appropriate exhaust ventilation should be provided at places where dust or aerosols can be formed. lookchem.comguidechem.com Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure. synquestlabs.com
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. A safety data sheet should be available to show to a physician. lookchem.com
Table 2: First Aid for this compound Exposure
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician immediately. lookchem.comguidechem.comsynquestlabs.com |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician. lookchem.comguidechem.comchemos.de |
| Eye Contact | Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately. lookchem.comguidechem.comchemos.de |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. lookchem.comguidechem.comchemos.detcichemicals.com |
A clear and practiced emergency plan is essential for handling spills of this compound. In the event of a spill, the immediate area should be evacuated and personnel should be moved to a safe area. lookchem.comguidechem.com
Steps for spill management include:
Alert Personnel : Inform everyone in the immediate vicinity.
Use PPE : Only qualified personnel equipped with suitable protective equipment should manage the cleanup. synquestlabs.com This includes respiratory protection, chemical-resistant gloves, and eye protection. lookchem.com
Containment : Prevent further leakage or spillage if it is safe to do so. lookchem.comguidechem.com Dikes can be made to control the spread of the liquid. fsu.edu
Cleanup : Absorb the spill with an inert material, such as dry chemical absorbent, vermiculite, or cat litter. synquestlabs.comfsu.edu Sweep or shovel the material into a suitable, closed container for disposal. lookchem.comguidechem.comsynquestlabs.com
Ventilation : Ensure the area is well-ventilated during and after the cleanup. synquestlabs.com
Waste Management and Disposal Procedures
Proper disposal of this compound and its containers is a critical aspect of responsible research to prevent environmental contamination. lookchem.com All waste disposal must be conducted in accordance with applicable laws and good laboratory practices. lookchem.comguidechem.com
Chemical Waste : The material should be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. lookchem.com It must not be discharged into sewer systems or contaminate water, foodstuffs, or feed. lookchem.com As an organic acid anhydride, it is considered a water-reactive, strong acid and must be kept separate from alkalis and water during storage. cwu.edu
Contaminated Packaging : Containers must be handled carefully. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. lookchem.com Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. lookchem.com Combustible packaging materials may be incinerated under controlled conditions. lookchem.com
Container Labeling : All hazardous waste containers must be properly labeled, clearly identifying the contents. cwu.eduuc.edu Containers must be kept securely capped during storage, except when adding or removing waste. cwu.edu
Environmental Impact and Responsible Research Practices
This compound is classified as very toxic to aquatic life, with long-lasting effects. synquestlabs.com Therefore, its discharge into the environment must be strictly avoided. lookchem.comguidechem.com Responsible research practices are essential to mitigate the environmental footprint associated with its use.
The production of acrylics begins with the extraction of petroleum, a non-renewable resource, in an energy-intensive process. pdmsourcings.com The manufacturing process itself also carries an environmental footprint. pdmsourcings.com While the direct environmental fate of this compound specifically is not widely detailed, the general principles for acrylic polymers indicate a need for careful management. nih.gov
Responsible research practices include:
Waste Minimization : Using the smallest feasible quantities of the chemical for experiments.
Spill Prevention : Implementing robust handling procedures to prevent accidental releases. petrochemistry.eu
Proper Disposal : Strictly adhering to hazardous waste disposal guidelines to prevent entry into drains, sewers, or watercourses. lookchem.competrochemistry.eu
By integrating these safety and environmental considerations into all stages of research, the risks associated with this compound can be effectively managed, ensuring the protection of laboratory personnel and the environment.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acrylic acid |
| This compound |
| Carbon dioxide |
| Carbon monoxide |
| Maleic anhydride |
| Meththis compound |
| Phenol |
| Styrene (B11656) |
| Acrylonitrile |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of acrylic anhydride (B1165640) and its parent compound, acrylic acid, relies heavily on petrochemical feedstocks. nih.gov Future research is intensely focused on developing greener, more sustainable synthetic routes that utilize renewable resources and environmentally benign processes.
A primary goal is to access key monomers from biomass. nih.gov One promising strategy involves the use of biomass-derived platform chemicals like furfural (B47365). nih.govresearchgate.net Research has demonstrated a multi-step synthesis route starting from furfural to produce maleic anhydride and subsequently acrylic acid, employing green chemistry principles such as photooxygenation and aerobic oxidation. nih.govresearchgate.net This bio-based pathway shows high atom efficiency and results in minimal waste, offering a viable alternative to conventional methods. nih.govresearchgate.net
Another area of active investigation is the direct conversion of biomass-derived acids into anhydrides. For example, lactic acid, which can be produced through the fermentation of carbohydrates like corn starch, is a key renewable feedstock for sustainable acrylic acid production. azom.com The challenge lies in developing efficient catalysts for the dehydration of lactic acid to achieve high yields of acrylic acid, thereby making the process commercially competitive. azom.com Similarly, research is exploring the production of acrylic acid from other bio-based sources like fumaric acid and glyceric acid under various catalytic conditions. european-coatings.commdpi.com
Recent studies have also focused on improving the anhydride formation step itself. A one-pot synthesis has been developed that uses mild Lewis acids like magnesium chloride (MgCl2) to catalyze the formation of acrylic anhydride from acrylic acid and di-tert-butyl dicarbonate, achieving quantitative yields in a short time. ssuchy.eu This method avoids harsh conditions and allows for the direct synthesis of bio-based poly(meth)acrylates without the need to isolate and purify intermediate compounds. ssuchy.eu Furthermore, the catalytic carbonylation of bio-sourced acrylic acid to produce succinic anhydride using earth-abundant metal catalysts like cobalt is being explored as a pathway to useful polyester (B1180765) monomers. researchgate.netchemrxiv.org
Table 1: Comparison of Emerging Sustainable Synthesis Strategies for Acrylic Acid/Anhydride Precursors
| Starting Material | Key Process/Catalyst | Target Product | Key Advantages |
| Furfural (from biomass) | Photooxygenation, Aerobic Oxidation | Maleic Anhydride, Acrylic Acid | High atom efficiency, minimal waste, uses renewable feedstock. nih.govresearchgate.net |
| Lactic Acid (from corn) | Catalytic Dehydration | Acrylic Acid | Utilizes established fermentation technology, eco-friendly feedstock. azom.com |
| Acrylic Acid | Lewis Acid (e.g., MgCl2) Catalysis | This compound | One-pot synthesis, mild conditions, high yield, rapid processing. ssuchy.eu |
| Acrylic Acid | Cobalt Carbonyl Catalysis | Succinic Anhydride | Uses earth-abundant catalyst, creates useful polyester monomers. researchgate.netchemrxiv.org |
| Fumaric Acid (from biomass) | Hydrothermal conversion with CuO | Acrylic Acid | Green and highly efficient process. mdpi.com |
Exploration of Advanced Polymer Architectures and Applications
This compound is a valuable monomer for creating functional polymers due to the reactivity of the anhydride group, which can be easily modified post-polymerization. Future research is directed at leveraging this reactivity to construct advanced and complex polymer architectures that are not easily accessible through conventional methods.
The ability of this compound to be polymerized into chains with reactive cyclic anhydride units is a key feature. chemicalbook.com These units can then be opened using various nucleophiles, such as alcohols or amines, to introduce a wide range of functional groups along the polymer backbone. This post-polymerization modification allows for the precise tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and adhesive characteristics.
Emerging research focuses on using poly(this compound) as a scaffold to create well-defined graft copolymers, block copolymers, and functional homopolymers. For example, by reacting a pre-formed polymer with living polymerization capabilities (a macroinitiator) with this compound, block copolymers with a reactive poly(this compound) segment can be synthesized. This reactive block can then be functionalized to create amphiphilic block copolymers for self-assembly into micelles or vesicles, or to attach bioactive molecules for biomedical applications.
Furthermore, the development of controlled polymerization techniques for this compound is a critical area of investigation. Achieving control over molecular weight and dispersity is essential for creating materials with predictable and reproducible properties. This control will enable the synthesis of highly ordered polymer structures for applications in nanotechnology, electronics, and advanced coatings. The use of this compound in forming semi-interpenetrating polymer networks for applications like 3D printing resins is also an area of growing interest, allowing for the creation of materials with tunable mechanical properties, from flexible to rigid. acs.org
Integration with Biomaterials and Sustainable Chemistry
The integration of this compound chemistry with biomaterials and the broader principles of sustainable chemistry represents a significant frontier. The reactivity of the anhydride group makes it an ideal candidate for modifying natural polymers and creating biocompatible and biodegradable materials.
In the realm of biomaterials, this compound can be used to functionalize polysaccharides, proteins, and other biopolymers. This modification can impart new properties, such as thermoplasticity or enhanced crosslinking ability, making them suitable for applications like hydrogels for tissue engineering, drug delivery vehicles, and biodegradable packaging. For instance, reacting this compound with a biopolymer introduces acrylate (B77674) groups that can be subsequently crosslinked using light (photocuring) or other stimuli, allowing for the in-situ formation of hydrogels with controlled properties.
The push for a circular economy is driving research into creating polymers from renewable resources that are also biodegradable or recyclable. acs.org this compound derived from bio-based acrylic acid can be used to synthesize polyesters and polyamides that are more susceptible to degradation than their petrochemical-based counterparts. Research is focused on designing polymer backbones that incorporate linkages that can be broken down by hydrolysis or enzymatic action, leading to environmentally benign degradation products.
Moreover, the principles of green chemistry are being applied to the entire lifecycle of this compound-based materials. acs.org This includes using renewable feedstocks for monomer synthesis, employing energy-efficient and waste-minimizing polymerization processes, and designing materials for end-of-life recyclability or biodegradability. nih.govacs.org The development of fully sustainable poly(meth)acrylates, for example, involves producing acrylic acid from renewable resources, coupling it efficiently with bio-based alcohols (a reaction for which this compound is an excellent intermediate), and then polymerizing the resulting monomer. ssuchy.eu
Computational Design and Prediction of New this compound Derivatives
Computational chemistry and materials informatics are emerging as powerful tools for accelerating the discovery and design of new this compound derivatives and polymers with tailored properties. By using computer simulations, researchers can predict the behavior of molecules and materials before they are synthesized in the lab, saving time, resources, and reducing waste.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of this compound and its derivatives. These calculations can help researchers understand reaction mechanisms, predict the outcome of chemical transformations, and design more efficient catalysts for synthesis. For example, computational studies can elucidate the energetics of different synthetic pathways, guiding the development of more sustainable and efficient production methods.
Molecular dynamics (MD) simulations allow for the prediction of the physical properties of polymers derived from this compound. By simulating the movement of polymer chains over time, researchers can predict properties such as the glass transition temperature, mechanical strength, and diffusion of small molecules through the polymer matrix. This predictive capability is invaluable for designing materials for specific applications, such as high-performance coatings, membranes for separations, or matrices for controlled release systems.
Furthermore, machine learning and artificial intelligence are being applied to create predictive models based on existing experimental data. These models can screen vast virtual libraries of potential this compound derivatives to identify candidates with desired properties. This "in silico" design approach can significantly accelerate the materials discovery process, enabling the rapid development of novel polymers for advanced applications.
Investigation of this compound in Complex Chemical Systems
Understanding the behavior of this compound in complex chemical systems is crucial for expanding its applications and ensuring its effective use in multicomponent formulations. Future research will focus on its reactivity and interactions in environments that more closely resemble real-world applications, such as in blends, composites, and multi-step reaction networks.
One area of investigation is the copolymerization of this compound with a diverse range of other monomers. By studying the kinetics and thermodynamics of these copolymerization reactions, researchers can gain precise control over the resulting polymer's microstructure and properties. This knowledge is essential for creating random, alternating, or block copolymers with specific functionalities for applications ranging from pressure-sensitive adhesives to advanced optical materials.
The role of this compound in multicomponent reactions, where several reactants combine in a single step to form a complex product, is another emerging field. The dual reactivity of this compound (the vinyl group for polymerization and the anhydride for nucleophilic attack) makes it a versatile building block in these sophisticated chemical transformations.
Finally, investigating the interactions of poly(this compound)-based materials with complex biological systems is a major research thrust. This includes studying how these materials interact with cells, proteins, and other biological molecules. Understanding these interactions is critical for the rational design of biomaterials for applications in medicine, such as drug delivery systems that can target specific cells or tissue engineering scaffolds that support cell growth and differentiation. This research bridges the gap between fundamental polymer chemistry and applied biomedical science.
Q & A
Q. What are the common synthetic routes for acrylic anhydride in laboratory settings?
this compound is synthesized via two primary methods:
- Acid-catalyzed reaction : Reacting acrylic acid with acetic anhydride using catalysts like paratoluene sulfonic acid and copper methacrylate under reduced pressure (30 mmHg), followed by fractional distillation to isolate the product (82–82.5°C) .
- Catalytic acylation : Employing fatty acid anhydrides (e.g., general formula R-CO-O-CO-R') with (meth)acrylic acid in the presence of metal catalysts (e.g., electronegativity ≥1.0) to improve reaction efficiency and reduce byproducts .
Q. How is this compound characterized for purity and structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ester and anhydride functional groups.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms carbonyl stretches (1770–1820 cm⁻¹) and monitors reaction progress.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity by detecting residual monomers or byproducts.
- Titration : Measures active anhydride content via hydrolysis with standardized alkaline solutions .
Q. What are the key applications of this compound in polymer science?
- Hydrogels : Crosslinking agent to control swelling behavior in hydrogels using copolymers like poly(ethylene-co-maleic anhydride) .
- Coatings : Synthesizing anhydride-acrylic copolymers for durable, water-borne coatings with tailored hardness (Rockwell 55–60) .
- Nanocomposites : In-situ polymerization with silicates (e.g., nano-SiO₂) to enhance mechanical properties in phosphate-free detergents .
Q. What analytical methods are used to monitor this compound reactions?
- In-situ FTIR : Tracks anhydride consumption during copolymerization.
- High-Performance Liquid Chromatography (HPLC) : Quantifies residual monomers.
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability post-polymerization .
Advanced Research Questions
Q. How can reaction yields be optimized in this compound synthesis?
- Parameter tuning : Molar ratios (1.5:1 acetic anhydride to acrylic acid), catalyst concentration (0.5–2 wt%), and temperature (80–85°C under reduced pressure).
- Byproduct removal : Distillation or molecular sieves to eliminate acetic acid, shifting equilibrium toward product formation .
Q. What challenges arise in handling and storing this compound?
- Hydrolysis sensitivity : Moisture converts it to acrylic acid; storage requires desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar).
- Stabilization : Inhibitors like Topanol (0.2%) prevent radical polymerization during storage .
Q. How does this compound’s reactivity influence copolymer design?
- Crosslinking : Anhydride groups undergo ring-opening reactions with amines/alcohols, forming covalent networks in hydrogels or coatings.
- Property modulation : Copolymerizing with methyl methacrylate (5–20% this compound) enhances hardness (Rockwell 55–60) and thermal resistance .
Q. What sustainable synthesis methods exist for this compound?
Q. How can contradictory data on copolymer properties be resolved?
Q. What mechanistic insights explain this compound’s acylation behavior?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
